
Pubchem_57350056
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_57350056 is a chemical compound with a molecular formula of C21H23NO2. This compound is also known as 3,4-methylenedioxy-α-pyrrolidinohexiophenone, or simply MDPHP. It is a synthetic cathinone that has gained popularity in recent years due to its stimulant and euphoric effects. MDPHP is classified as a designer drug, which means that it is not approved for medical use and is often sold illicitly.
Mechanism of Action
MDPHP acts as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This leads to feelings of euphoria, increased energy, and heightened alertness. MDPHP also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and physiological effects:
MDPHP has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and decreased appetite. These effects are similar to those of other stimulants, such as cocaine and amphetamines.
Advantages and Limitations for Lab Experiments
MDPHP has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. However, its classification as a designer drug means that it is not approved for medical use and may be difficult to obtain for research purposes.
List as many future directions as possible:
There are several future directions for research on MDPHP. One direction is to investigate its potential therapeutic uses for the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its effects on the brain and how it interacts with other neurotransmitters, such as serotonin and norepinephrine. Additionally, more research is needed to understand the long-term effects of MDPHP use and its potential for abuse and dependence.
Scientific Research Applications
MDPHP has been the subject of several scientific studies in recent years. One study found that MDPHP has a high affinity for the dopamine transporter, which is a protein that is responsible for regulating dopamine levels in the brain. This suggests that MDPHP may have a similar mechanism of action to other stimulants, such as cocaine and amphetamines.
Another study found that MDPHP has a low potential for abuse and dependence compared to other synthetic cathinones. This study suggests that MDPHP may have therapeutic potential for the treatment of certain psychiatric disorders.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Pubchem_57350056' involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-fluoroaniline (1.0 g) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (1.2 g) in acetonitrile (10 mL) and stir the mixture at room temperature for 2 hours.", "Step 2: Add potassium carbonate (1.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final product 'Pubchem_57350056'." ] } | |
| 45738-97-4 | |
Molecular Formula |
C5H3N4NaO |
Molecular Weight |
158.09 g/mol |
IUPAC Name |
sodium;1H-purin-7-id-6-one |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 |
InChI Key |
KSQGJUORFCVRTI-UHFFFAOYSA-M |
SMILES |
C1=NC2=C(N1)C(=O)NC=N2.[Na] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)[N-]C=N2.[Na+] |
| 45738-97-4 | |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


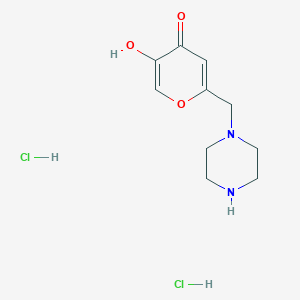
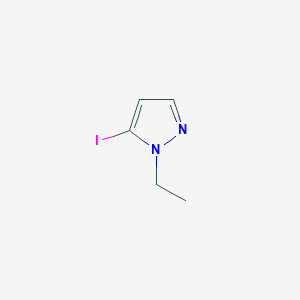
![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)
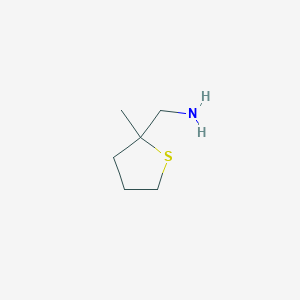
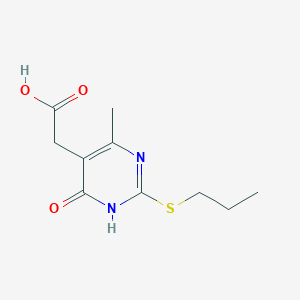

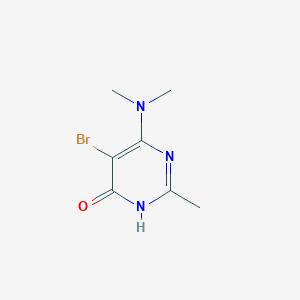
![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)
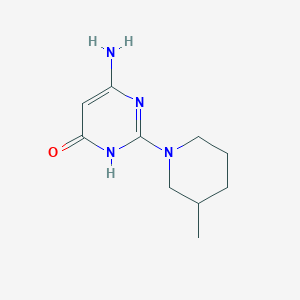

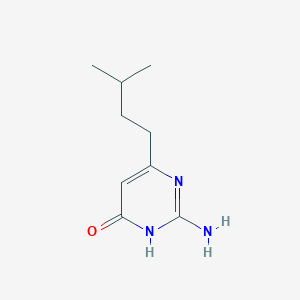

![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
